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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B609948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04991532, a potent and

hepatoselective glucokinase (GK) activator, and its role in regulating glucose metabolism. The

document synthesizes preclinical and clinical data to elucidate its mechanism of action,

therapeutic potential, and metabolic consequences.

Introduction: Targeting Glucokinase for Glycemic
Control
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis,

primarily expressed in hepatocytes and pancreatic β-cells.[1][2][3] In the liver, GK acts as a

glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). This

is the first rate-limiting step in both glycogen synthesis and glycolysis.[1] By controlling the flux

of glucose into these pathways, hepatic GK plays a crucial role in regulating hepatic glucose

uptake and production.[4][5]

PF-04991532, developed by Pfizer, is a small molecule allosteric activator of glucokinase.[6] It

was designed to be hepatoselective, aiming to enhance hepatic glucose disposal while

minimizing the risk of hypoglycemia that can arise from activating GK in pancreatic β-cells.[3][4]

This guide explores the molecular mechanisms, quantitative effects, and experimental basis of

PF-04991532's action on glucose metabolism.
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Mechanism of Action: Hepatoselective Glucokinase
Activation
PF-04991532 functions by binding to an allosteric site on the glucokinase enzyme, increasing

its affinity for glucose.[7] This activation promotes the conversion of glucose to G6P, thereby

stimulating hepatic glucose uptake, increasing glycogen synthesis, and reducing the net

release of glucose from the liver.[4][5]

The hepatoselectivity of PF-04991532 is a key design feature. It has low passive permeability

and is a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1,

OATP1B3, and OATP2B1 in humans), which leads to enhanced drug concentrations in the liver

compared to peripheral tissues like the pancreas.[4] This targeted action is intended to provide

glycemic control with a reduced risk of hypoglycemia, a significant concern with systemic GK

activators that also stimulate insulin secretion from the pancreas.[3][4]

Quantitative Data on Metabolic Effects
The effects of PF-04991532 have been quantified in a series of in vitro and in vivo studies. The

data are summarized below for clarity and comparison.

Table 1: In Vitro Efficacy of PF-04991532 in Primary Rat Hepatocytes

Parameter EC50 Value (µM) Effect Reference

Glucokinase
Activation (Human)

0.080 Potent Activation [8]

Glucokinase

Activation (Rat)
0.100 Potent Activation [8]

2-[¹⁴C]-deoxyglucose

Uptake
1.261

Increased Glucose

Uptake
[8]

Glucose Oxidation

(CO₂ Production)
5.769

Increased Glucose

Oxidation
[8]

| Glucose Production (from ¹⁴C-Lactate) | 0.626 | Decreased Gluconeogenesis |[8][9] |
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Table 2: In Vivo Effects of PF-04991532 in Goto-Kakizaki (GK) Diabetic Rats

Parameter Observation Dose/Condition Reference

Plasma Glucose
Dose-dependent
reduction

Acute and 28-day
treatment

[3][4]

Glucose Infusion Rate ~5-fold increase
During hyperglycemic

clamp
[3][4][9]

Endogenous Glucose

Production
60% reduction

During hyperglycemic

clamp
[3][4][9]

Plasma Triglycerides
Dose-dependent

increase

28-day treatment (100

mg/kg)
[4][9]

| Hepatic Triglycerides | No significant change | 19 and 28-day treatment |[8] |

Table 3: Clinical Efficacy of PF-04991532 in Type 2 Diabetes Mellitus (T2DM) Patients (Phase

2 Study)

Parameter Result Dose Reference

Weighted Mean
Daily Glucose

Statistically
significant
reduction

Not specified [4][9]

HbA1c
0.49% decrease from

baseline
750 mg once daily [1]

Plasma Triglycerides Increase observed Not specified [4][9]

| Hypoglycemia Profile | Placebo-like | Not specified |[4][9] |

Note: The development of PF-04991532 was discontinued due to what was considered poor

clinical activity relative to other available treatments.[1]
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The activation of glucokinase by PF-04991532 initiates a cascade of events within the

hepatocyte, impacting glucose and lipid metabolism.
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Caption: PF-04991532 signaling pathway in hepatocytes.

Activation of GK by PF-04991532 increases G6P levels, which drives glucose into glycogen

synthesis and glycolysis, while the net effect is a reduction in hepatic glucose production,

ultimately lowering blood glucose.[4][5]

Interestingly, treatment with PF-04991532 led to an increase in the expression of lipogenic

genes, such as acetyl-CoA carboxylase (ACC), ATP citrate lyase (ACLY), and fatty acid

synthase (FAS).[4][8] This was attributed to the increased nuclear localization of Carbohydrate

response element-binding protein (ChREBP), a key transcription factor in lipogenesis.[4][6]
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Caption: PF-04991532's impact on hepatic lipogenesis.

Despite the upregulation of lipogenic gene expression and a subsequent rise in plasma

triglycerides, studies in Goto-Kakizaki rats did not show an increase in hepatic triglyceride

content, suggesting that hepatoselective GK activation may not necessarily lead to hepatic

steatosis.[3][4][9]
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Detailed Experimental Protocols
The following outlines the methodologies for key experiments used to characterize PF-

04991532.

5.1. Primary Rat Hepatocyte Assays

Hepatocyte Isolation: Primary hepatocytes were isolated from male Sprague-Dawley rats via

a two-step collagenase perfusion method. Cell viability was assessed using trypan blue

exclusion.

Glucose Uptake: Hepatocytes were incubated with PF-04991532 for a specified period. 2-

[¹⁴C]-deoxyglucose was then added, and after incubation, cells were washed and lysed. The

amount of incorporated radioactivity was measured by scintillation counting to determine the

rate of glucose uptake.[8]

Glucose Production: Cells were incubated in a glucose-free medium containing [¹⁴C]-lactate

as a gluconeogenic precursor, along with the test compound. The amount of ¹⁴C-labeled

glucose released into the medium was quantified to measure the rate of gluconeogenesis.[4]

[8]

Gene Expression Analysis: Liver samples from treated rats were collected and total RNA

was extracted. Gene expression profiling was performed using microarrays to identify

changes in the transcription of metabolic genes.[4]

5.2. In Vivo Hyperglycemic Clamp in Diabetic Rats

Animal Model: Chronically catheterized, unstressed Goto-Kakizaki (GK) rats, a model for

non-obese type 2 diabetes, were used.[4]

Procedure: A continuous infusion of [3-³H]glucose was administered to trace glucose

kinetics. After a basal period, a hyperglycemic state was established and maintained by a

variable glucose infusion. PF-04991532 or vehicle was administered as a single dose.

Measurements: The glucose infusion rate required to maintain hyperglycemia is a measure

of overall glucose disposal. Blood samples were taken periodically to determine plasma
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concentrations of ³H-glucose, which allows for the calculation of endogenous glucose

production and glucose disposal rates.[8]

Experimental Workflow: Hyperglycemic Clamp

Acclimatize Catheterized
GK Rats

Administer Continuous
[3-3H]glucose Infusion

Basal Period:
Collect Blood Samples

Induce & Maintain
Hyperglycemia

Administer Single Dose:
PF-04991532 or Vehicle

Experimental Period:
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Calculate Glucose Infusion Rate,
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Caption: Workflow for the in vivo hyperglycemic clamp study.

Conclusion and Future Perspective
PF-04991532 is a hepatoselective glucokinase activator that effectively ameliorates

hyperglycemia in diabetic animal models by enhancing hepatic glucose uptake and

suppressing hepatic glucose production.[3][4] Its liver-specific action provides a favorable

safety profile with a low risk of hypoglycemia.[4][9]

While the compound was associated with an increase in plasma triglycerides, it did not induce

hepatic steatosis in the preclinical models studied, a finding of significant interest.[3][4] The

discontinuation of its clinical development highlights the high bar for efficacy in the modern

landscape of diabetes therapeutics.[1] Nevertheless, the study of PF-04991532 has provided

valuable insights into the potential and the challenges of targeting hepatic glucokinase. The

principle of tissue-specific activation remains a compelling strategy for developing safer and

more effective treatments for type 2 diabetes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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